N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-Chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate pyrazole and pyrimidine precursors under controlled conditions.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, alkylation, and acylation reactions are common, using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating neurodegenerative diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves:
Molecular Targets: It targets specific proteins and enzymes involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These include compounds with similar core structures but different substituents.
Triazole-pyrimidine hybrids: These compounds share structural similarities and exhibit comparable biological activities
Uniqueness
N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H19ClN6O |
---|---|
Molecular Weight |
346.81 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19ClN6O/c1-4-7-18-16-21-14(11-9-19-23(2)15(11)22-16)20-10-5-6-13(24-3)12(17)8-10/h5-6,8-9H,4,7H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
ANKCDUORKKGYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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